2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene
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Overview
Description
2-(3-Thiabicyclo[320]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[320]hepta-1,4,6-triene is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene typically involves the reaction of thiophene derivatives with specific reagents under controlled conditions. One common method involves the use of aluminum chloride as a catalyst in a thermal [2 + 2] cycloaddition reaction . The reaction conditions often require precise temperature control to ensure the desired product is formed efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to participate in various chemical reactions, influencing molecular pathways and biological processes. For example, its ability to undergo oxidation and reduction reactions can modulate the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.0]hepta-1,4,6-triene: This compound shares a similar bicyclic structure but lacks the sulfur atoms present in 2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene.
Bicyclo[4.2.0]octa-1,3,5-triene: Another related compound with a different ring size and structure.
Uniqueness
The presence of sulfur atoms in this compound imparts unique chemical properties, such as increased reactivity and the ability to form specific types of bonds. This makes it distinct from other similar bicyclic compounds and valuable for various applications in research and industry.
Properties
CAS No. |
142189-45-5 |
---|---|
Molecular Formula |
C12H6S2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
2-(3-thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene |
InChI |
InChI=1S/C12H6S2/c1-3-9-7(1)5-13-11(9)12-10-4-2-8(10)6-14-12/h1-6H |
InChI Key |
QZQVXYWXYHXUPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(SC=C21)C3=C4C=CC4=CS3 |
Origin of Product |
United States |
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